5-amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

medicinal chemistry structure-activity relationship lead optimization

Precision-matched ATC scaffold for rigorous SAR. Unlike the commercial regioisomer (SC-9157407), this compound places 4-methoxyphenyl at N1 and 4-fluorophenyl at the carboxamide—a single-swap molecular pair that deconvolutes electronic effects on PXR binding, ADME, and cellular potency. Procure both isomers for head-to-head profiling in PXR inverse agonism, Chagas disease, and anticancer screening. Confirm positional selectivity before expanding your library.

Molecular Formula C16H14FN5O2
Molecular Weight 327.319
CAS No. 929848-02-2
Cat. No. B2546325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS929848-02-2
Molecular FormulaC16H14FN5O2
Molecular Weight327.319
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N
InChIInChI=1S/C16H14FN5O2/c1-24-13-8-6-12(7-9-13)22-15(18)14(20-21-22)16(23)19-11-4-2-10(17)3-5-11/h2-9H,18H2,1H3,(H,19,23)
InChIKeyGCKJNSIASVYGOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 929848-02-2): Core Scaffold & Physicochemical Identity


The compound 5-amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 929848-02-2, PubChem CID 17015795) is a fully synthetic small molecule belonging to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class. It bears a 4-methoxyphenyl substituent at the N1 position of the triazole ring and a 4-fluorophenyl group on the exocyclic carboxamide nitrogen. Its molecular formula is C₁₆H₁₄FN₅O₂ (MW = 327.31 g/mol), with a computed XLogP3-AA of 2.8, a topological polar surface area of 95.1 Ų, two hydrogen-bond donors, and six hydrogen-bond acceptors [1]. The compound is commercially available as a screening compound (e.g., ChemBridge Hit2Lead ID SC-9157407) and is catalogued in several chemical databases, including PubChem and ChEMBL .

Why 5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the 5-amino-1,2,3-triazole-4-carboxamide (ATC) family, even single-atom positional shifts or substituent exchanges produce non-equivalent molecules. The target compound places a 4-fluorophenyl group on the carboxamide nitrogen and a 4-methoxyphenyl group at the triazole N1 position. This contrasts with the regioisomer 5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (ChemBridge SC-9157407), which swaps the two aryl rings , and with the ortho-fluoro positional isomer 5-amino-N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (ChEMBL CHEMBL1521302), which relocates the fluorine atom from the para to the ortho position of the anilide ring [1]. These seemingly minor structural variations alter molecular shape, electronic distribution, conformational preferences, and pharmacophoric features, leading to divergent target-binding profiles and biological readouts [2]. Generic substitution within this scaffold class is therefore scientifically unsound without explicit, comparator-anchored functional data.

Quantitative Differentiation Evidence for 5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 929848-02-2) vs. Closest Analogs


Positional Isomer Discrimination: para-Fluoro vs. ortho-Fluoro Substitution on the N-Phenyl Ring

The target compound (para-fluoro anilide) is structurally distinct from its ortho-fluoro positional isomer ChEMBL CHEMBL1521302. In the broader 1H-1,2,3-triazole-4-carboxamide series evaluated for PXR modulation, the position of halogen substitution on the anilide ring profoundly affected potency: compound 85 (featuring a specific halogen placement) achieved low nanomolar IC₅₀ values for PXR binding and cellular antagonism, whereas close analogs with altered halogen positions showed substantially reduced activity [1]. Although the exact target compound has not been individually profiled in this published PXR series, the SAR trends indicate that the para-fluoro orientation of the target compound is expected to produce a different PXR interaction profile compared to the ortho-fluoro isomer CHEMBL1521302, which ChEMBL records as having 10 annotated bioactivity measurements across 7 distinct protein targets [2].

medicinal chemistry structure-activity relationship lead optimization

Regioisomer Discrimination: N1-(4-Methoxyphenyl) vs. N1-(4-Fluorophenyl) Substitution

The target compound (N1 = 4-methoxyphenyl, N-carboxamide = 4-fluorophenyl) is the precise regioisomeric counterpart of ChemBridge compound SC-9157407 (Hit2Lead ID 9157407), which bears the 4-fluorophenyl group at N1 and the 4-methoxyphenyl group on the carboxamide nitrogen . These two compounds share identical molecular formula (C₁₆H₁₄FN₅O₂) and molecular weight (327.31 g/mol) but differ in the spatial placement of the methoxy and fluoro substituents. In medicinal chemistry, this type of regioisomeric swap is well-documented to produce divergent biological activities due to altered hydrogen-bonding capacity, dipole moment orientation, and steric occupancy within target binding pockets [1]. The methoxy group at N1 of the target compound provides an electron-donating resonance effect (+M) to the triazole ring that is absent in the N1-(4-fluorophenyl) regioisomer, where the para-fluoro substituent exerts an electron-withdrawing inductive effect (-I).

chemical biology screening library hit triage

Physicochemical Differentiation: Computed Property Comparison with the N1-Phenyl Analog

Compared to the des-methoxy N1-phenyl analog 5-amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 443110-39-2, C₁₅H₁₂FN₅O, MW 297.29 g/mol), the target compound gains a para-methoxy substituent at the N1-phenyl ring, increasing molecular weight by 30.02 Da and adding one hydrogen-bond acceptor [1]. The computed XLogP3-AA of the target compound is 2.8, compared to approximately 2.1 for the N1-phenyl analog (estimated based on the loss of the methoxy group), indicating higher lipophilicity that may enhance membrane permeability but must be balanced against potential solubility limitations . The topological polar surface area (tPSA) of the target compound is 95.1 Ų, which remains within the favorable range for oral bioavailability (tPSA < 140 Ų) [1].

ADME prediction drug-likeness lead selection

Class-Level Evidence: 5-Amino-1,2,3-triazole-4-carboxamides (ATC) as Validated Antiparasitic and Antiproliferative Scaffolds

The 5-amino-1,2,3-triazole-4-carboxamide (ATC) core scaffold has been independently validated in two distinct therapeutic areas. Against Trypanosoma cruzi, the causative agent of Chagas disease, phenotypic high-content screening identified the ATC series as a novel hit class, and optimization yielded compounds with submicromolar potency (pEC₅₀ > 6), improved aqueous solubility, and metabolic stability that translated to significant oral exposure and suppression of parasite burden in a mouse model [1]. In oncology, 5-amino-1-aryl-1H-1,2,3-triazole derivatives demonstrated antiproliferative activity across the NCI-60 human tumor cell line panel, with certain analogs showing selectivity toward CNS cancer (SNB-75) and other cell lines [2]. The target compound, bearing the 4-methoxyphenyl and 4-fluorophenyl substituents, represents an underexplored substitution pattern within this validated scaffold class and may serve as a starting point for SAR expansion in either indication.

antiparasitic drug discovery Chagas disease anticancer screening

Commercial Availability and Sourcing Differentiation: ChemBridge Screening Compound vs. Custom Synthesis

The target compound is commercially available as a pre-weighed solid screening compound from ChemBridge (Hit2Lead catalog ID SC-9157407, provided as the free base, achiral, with purity typically ≥95%) . This contrasts with the ortho-fluoro isomer CHEMBL1521302 and other close analogs, which may require custom synthesis with associated lead times, cost premiums, and batch-to-batch variability. The compound's availability in milligram quantities (1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg) from a major screening library supplier enables rapid hit confirmation, dose-response follow-up, and initial SAR exploration without the delays inherent in de novo synthesis . Computed drug-likeness parameters (zero Lipinski violations, QED weighted score: 0.77 for the ortho-fluoro isomer) further support its suitability as a screening library member [1].

chemical procurement screening library hit confirmation

High-Strength Differential Evidence Caveat: Limited Target-Specific Quantitative Data for the Exact Compound

A transparent assessment is warranted: at the time of this analysis, no peer-reviewed primary research publication or publicly accessible patent provides quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, or Kd) specifically for 5-amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 929848-02-2). The closest analog with documented bioactivity is the ortho-fluoro positional isomer CHEMBL1521302, which has 10 annotated bioactivity records across 7 targets in the ChEMBL database [1]. The PXR-focused triazole-4-carboxamide series published in J. Med. Chem. (2022) provides extensive SAR for related analogs but does not explicitly include this compound [2]. Users should weigh the structural novelty and synthetic accessibility of this compound against the absence of published target-specific potency data when making procurement decisions. This compound is best positioned as a tool for de novo phenotypic screening, scaffold-hopping campaigns, or SAR expansion where its distinct substitution pattern offers IP differentiation from more extensively characterized analogs.

evidence gap analysis risk assessment procurement due diligence

Recommended Application Scenarios for 5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 929848-02-2)


PXR-Focused Nuclear Receptor Screening and Antagonist Discovery

The 1H-1,2,3-triazole-4-carboxamide chemotype has been established as a privileged scaffold for potent and selective PXR inverse agonism and antagonism, with lead compounds achieving low nanomolar IC₅₀ values in both binding and cellular transactivation assays [1]. The target compound, bearing a para-fluoro anilide and N1-(4-methoxyphenyl) substitution, occupies a distinct region of chemical space within this series that has not been exhaustively profiled. It is appropriate for inclusion in PXR-focused screening cascades aimed at identifying novel chemotypes with improved selectivity over related nuclear receptors (e.g., CAR, VDR, LXR), particularly in the context of drug-drug interaction liability assessment.

Regioisomeric Pair Analysis for Electronic SAR Deconvolution

The target compound and its commercial regioisomer (ChemBridge SC-9157407) form a matched molecular pair that swaps the 4-methoxyphenyl and 4-fluorophenyl groups between the N1 and N-carboxamide positions [1]. This pair enables head-to-head comparison of how the electronic character at the N1 position (electron-donating OMe vs. electron-withdrawing F) influences target binding, cellular potency, and ADME properties independently of overall lipophilicity or molecular weight. Procurement of both regioisomers is recommended for any SAR campaign seeking to deconvolute positional effects within the ATC scaffold.

Antiparasitic Hit Expansion Starting from a Validated ATC Core

The 5-amino-1,2,3-triazole-4-carboxamide series has demonstrated submicromolar activity against intracellular Trypanosoma cruzi in phenotypic high-content screening assays, with optimized analogs achieving significant oral exposure and in vivo efficacy in a mouse model of Chagas disease [1]. The target compound, with its distinct N1-(4-methoxyphenyl) and N-carboxamide-(4-fluorophenyl) decoration, is a suitable starting point for hit expansion libraries targeting improved potency, metabolic stability, and safety profiles relative to the current standard-of-care agents benznidazole and nifurtimox.

Anticancer Phenotypic Screening in the NCI-60 or Comparable Panels

5-Amino-1-aryl-1H-1,2,3-triazole scaffolds have shown promising antiproliferative activity across multiple cancer types in the NCI-60 human tumor cell line panel, with certain derivatives demonstrating selectivity for CNS cancer (SNB-75) and other lineages [1]. The target compound's substitution pattern (para-fluoro anilide, para-methoxy N1-phenyl) has not been represented in published anticancer SAR studies for this scaffold, offering an opportunity to identify novel cancer cell line sensitivities and potential mechanisms of action through unbiased phenotypic profiling.

Quote Request

Request a Quote for 5-amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.